Hydrogen-Bond Donor Count and Lipophilicity Shift: 4-Methyl vs. Unsubstituted Parent Scaffold
N-4 methylation eliminates one hydrogen-bond donor (HBD) relative to the unsubstituted parent 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4). The parent scaffold has two N–H donors (positions 1 and 4), yielding HBD count = 2; the 4-methyl analog has HBD count reduced to 1 (only the N-1 secondary amine), consistent with the PubChem computed descriptor of HBD = 3 for the dihydrochloride salt (which includes two HCl protons) [1]. The reduction in HBD count is accompanied by an increase in lipophilicity, as the methyl group adds hydrophobic surface area without introducing polarity. In CNS drug design, HBD ≤ 3 and calculated logP in the 1–3 range are associated with favorable blood-brain barrier penetration; the 4-methyl analog's HBD = 1 (free base) positions it closer to this optimal window than the parent (HBD = 2) [2].
| Evidence Dimension | Hydrogen-bond donor count (free base form) and predicted lipophilicity |
|---|---|
| Target Compound Data | HBD = 1 (free base); molecular weight = 162.23 g/mol (free base); formula C₁₀H₁₄N₂ |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4): HBD = 2; molecular weight = 148.20 g/mol; formula C₉H₁₂N₂ |
| Quantified Difference | ΔHBD = −1; ΔMW = +14.03 g/mol (one CH₂ unit); predicted logP increase of approximately +0.5 units based on methylene increment |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release); CNS MPO rule context |
Why This Matters
The reduced HBD count and increased lipophilicity of the 4-methyl analog predict improved passive membrane permeability and CNS penetration potential compared to the unsubstituted parent, directly influencing the selection of this scaffold for neurological target programs.
- [1] PubChem. (2025). Computed Properties for CID 12327505 (4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride) and CID 2771762 (2,3,4,5-tetrahydro-1H-1,4-benzodiazepine). Hydrogen Bond Donor Count comparison. View Source
- [2] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. CNS MPO scoring framework. View Source
